3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid
Overview
Description
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is a complex organic compound with the molecular formula C17H14Cl2N2O4 and a molecular weight of 381.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazone.
Claisen-Schmidt condensation: The hydrazone intermediate undergoes Claisen-Schmidt condensation with 4-methoxyphenoxyacetyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of large-scale reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s aromatic rings can participate in π-π interactions with protein targets, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(4-methoxyphenoxy)-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid: Similar structure but with a nitro group instead of a chloro group.
3-Chloro-4-[2-(4-bromophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-24-13-6-8-14(9-7-13)25-16(17(22)23)15(19)10-20-21-12-4-2-11(18)3-5-12/h2-10,21H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWNBRWRPDCOPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=C(C=NNC2=CC=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396707 | |
Record name | 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220088-44-8 | |
Record name | 3-chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.